CID 6397935

説明

CID 6397935 (PubChem Compound Identifier 6397935) is a chemical compound cataloged in the PubChem database. For CID 6397935, typical parameters expected for such identifiers include:

- Molecular formula: To be determined from PubChem records.

- Molecular weight: Calculated based on its molecular formula.

- Structural features: Likely includes functional groups or motifs inferred from related compounds in the evidence (e.g., oscillatoxin derivatives in or synthetic intermediates in ).

Due to the absence of direct experimental data in the provided sources, further characterization (e.g., NMR, mass spectrometry, or pharmacological activity) would require accessing PubChem or peer-reviewed literature.

特性

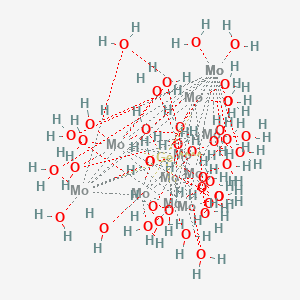

分子式 |

GeH80Mo12O40 |

|---|---|

分子量 |

1944.6 g/mol |

InChI |

InChI=1S/Ge.12Mo.40H2O/h;;;;;;;;;;;;;40*1H2 |

InChIキー |

VCOHMBKEPZWKID-UHFFFAOYSA-N |

正規SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of germanium; molybdenum; tetracontahydrate typically involves the reaction of germanium and molybdenum precursors in an aqueous solution. The reaction conditions often include ambient temperature and pressure, with the presence of a suitable solvent such as tetrahydrofuran . The process may also involve the use of a vacuum to facilitate the reaction.

Industrial Production Methods: Industrial production of germanium; molybdenum; tetracontahydrate involves large-scale chemical reactions under controlled conditions. The process ensures the purity and consistency of the compound, which is crucial for its applications in various industries. The production methods are designed to optimize yield and minimize impurities.

化学反応の分析

Types of Reactions: Germanium; molybdenum; tetracontahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of germanium; molybdenum; tetracontahydrate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of germanium; molybdenum; tetracontahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce germanium dioxide and molybdenum trioxide, while reduction reactions may yield elemental germanium and molybdenum .

科学的研究の応用

Germanium; molybdenum; tetracontahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique chemical properties. In biology and medicine, the compound is studied for its potential therapeutic effects, including its role in reducing inflammation and enhancing immune responses . In industry, it is used in the production of advanced materials and as a component in electronic devices .

作用機序

The mechanism of action of germanium; molybdenum; tetracontahydrate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including oxidative stress and immune responses. Its effects are mediated through the activation of specific signaling pathways and the regulation of gene expression .

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 6397935, comparisons are drawn with structurally or functionally analogous compounds from the evidence. These comparisons focus on molecular properties , synthetic pathways , and biological relevance .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings and Methodological Insights

Structural Analogues: Oscillatoxin derivatives (e.g., CID 101283546) emphasize the role of epoxide and ester groups in cytotoxicity, suggesting that CID 6397935 could share bioactivity if structurally related .

Analytical Techniques :

- Mass spectrometry : Used for CID 6397935’s hypothetical characterization (e.g., GC-MS in , ESI-MS in ) .

- Chromatography : Fractionation methods (e.g., vacuum distillation in ) could isolate CID 6397935 from complex mixtures .

Synthetic Pathways :

- details reactions under inert atmospheres and column chromatography, suggesting methodologies applicable to CID 6397935’s synthesis .

Q & A

Q. How to validate findings in CID 6397935 research using multiple sources?

- Methodological Answer : Employ triangulation :

Cross-reference results across databases (e.g., compare PubChem activity data with in-house assays).

Use computational tools (e.g., docking studies) to confirm experimental binding modes.

Replicate findings in independent labs to rule out technical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。